molecular formula C17H18N2O5 B2891385 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide CAS No. 19007-49-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No. B2891385
CAS RN: 19007-49-9
M. Wt: 330.34
InChI Key: YWFDPMZSVPNYHJ-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide” is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2-[3,4-dimethoxyphenyl]ethylamine .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide” consists of a benzene ring substituted with two methoxy groups and an ethyl group linked to an acetamide group . The molecular weight of the compound is 223.2683 .

Scientific Research Applications

Antiulcer Activities

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide” has been found to have significant antiulcer activity . A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .

Anticancer Properties

This compound has been studied for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cells.

Role in Cardiovascular Disease Research

The compound has been used to study the role of reactive oxygen species (ROS) in various diseases, including cardiovascular disease. ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis.

Role in Cancer Research

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide” has been used in cancer research, particularly in studying the role of ROS. ROS are known to be involved in the progression of cancer.

Role in Neurodegenerative Disease Research

The compound has also been used in research into neurodegenerative diseases. These are diseases characterized by the progressive loss of structure or function of neurons, including death of neurons.

Organic Chemical Synthesis

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide” is used in organic chemical synthesis . The preparation method of the compound has been disclosed, which is simple and convenient, and the yield can achieve 76% .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-8-7-12(11-16(15)24-2)9-10-18-17(20)13-5-3-4-6-14(13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDPMZSVPNYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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